1-benzyl-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]pyridin-1-ium-4-carboxamide;chloride
Overview
Description
1-benzyl-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]pyridin-1-ium-4-carboxamide;chloride is a complex organic compound with a unique structure that includes a pyridinium ion, a benzyl group, and a phenylmethoxyphenyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]pyridin-1-ium-4-carboxamide;chloride typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridinium Ion: The pyridinium ion can be synthesized by reacting pyridine with benzyl chloride under reflux conditions.
Formation of the Schiff Base: The Schiff base is formed by reacting 4-phenylmethoxybenzaldehyde with an amine derivative under acidic conditions.
Coupling Reaction: The final step involves coupling the pyridinium ion with the Schiff base under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]pyridin-1-ium-4-carboxamide;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylmethoxy groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or phenylmethoxy derivatives.
Scientific Research Applications
1-benzyl-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]pyridin-1-ium-4-carboxamide;chloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are targets for Alzheimer’s disease treatment.
Biological Research: The compound is used in studies related to neurodegenerative diseases due to its potential neuroprotective effects.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of 1-benzyl-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]pyridin-1-ium-4-carboxamide;chloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-benzyl-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]pyridin-1-ium-4-carboxamide;chloride can be compared with other similar compounds:
1,1’-Dibenzyl-4,4’-bipyridinium dichloride: This compound also contains a pyridinium ion and benzyl groups but differs in its overall structure and specific biological activities.
1-benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl)pyridin-1-ium derivatives: These compounds are studied for their dual inhibitory activity against acetylcholinesterase and butyrylcholinesterase, similar to the target compound.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups that contribute to its distinct biological activities.
Properties
IUPAC Name |
1-benzyl-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]pyridin-1-ium-4-carboxamide;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2.ClH/c31-27(25-15-17-30(18-16-25)20-23-7-3-1-4-8-23)29-28-19-22-11-13-26(14-12-22)32-21-24-9-5-2-6-10-24;/h1-19H,20-21H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZWEBRPPUJWPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)OCC4=CC=CC=C4.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)OCC4=CC=CC=C4.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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